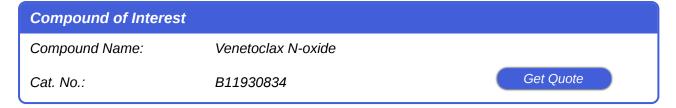


# The Structure of Venetoclax N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has become a cornerstone in the treatment of various hematologic malignancies.[1][2] Understanding its metabolic fate and potential impurities is crucial for drug development, safety assessment, and clinical pharmacology. **Venetoclax N-oxide** is a known impurity and metabolite of Venetoclax. [3][4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of **Venetoclax N-oxide**.

## **Physicochemical Properties**

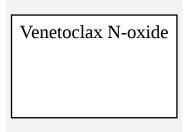
**Venetoclax N-oxide** is a yellow solid with the following properties:

Property	Value	Reference
Molecular Formula	C45H50CIN7O8S	
Molecular Weight	884.45 g/mol	
CAS Number	2469279-00-1	-
Appearance	Yellow Solid	



### **Chemical Structure**

The chemical name for **Venetoclax N-oxide** is 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-oxide. The structure is characterized by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring of the parent Venetoclax molecule.

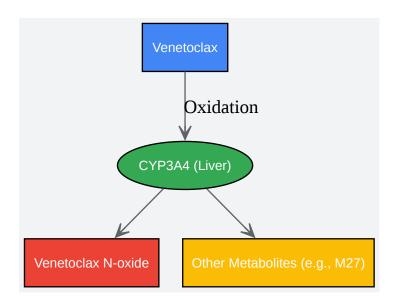


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Caption: Chemical structure of Venetoclax N-oxide.

## **Metabolism and Formation**

Venetoclax is primarily cleared through hepatic metabolism, mediated by cytochrome P450 3A4 (CYP3A4) enzymes. While the major metabolite is M27, **Venetoclax N-oxide** has been identified as a product of oxidative metabolism. The formation of N-oxides is a common metabolic pathway for drugs containing piperazine moieties.





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Caption: Metabolic formation of Venetoclax N-oxide.

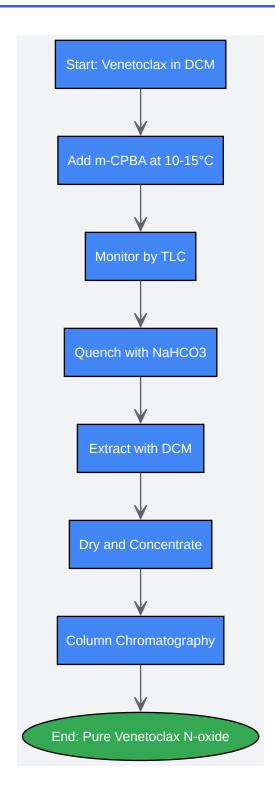
# **Experimental Protocols Synthesis of Venetoclax N-oxide**

A common laboratory-scale synthesis of **Venetoclax N-oxide** involves the direct oxidation of Venetoclax.

#### Protocol:

- Dissolution: Dissolve Venetoclax in a suitable organic solvent, such as dichloromethane (DCM).
- Oxidation: Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 10–15 °C).
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching: Upon completion, quench the reaction with an appropriate reagent, such as an aqueous solution of sodium bicarbonate.
- Extraction: Separate the organic layer and wash it with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purification: Purify the crude product using column chromatography (e.g., silica gel with a methanol/ethyl acetate gradient) to yield pure Venetoclax N-oxide.





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Caption: Workflow for the synthesis of Venetoclax N-oxide.

## **Analytical Characterization**



The structure and purity of synthesized **Venetoclax N-oxide** are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- System: A standard HPLC system with a PDA detector is used.
- Column: A C18 reversed-phase column is typically employed.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and acetonitrile is commonly used.
- Detection: UV detection at a specific wavelength (e.g., 245 nm) is used to monitor the elution of the compound.

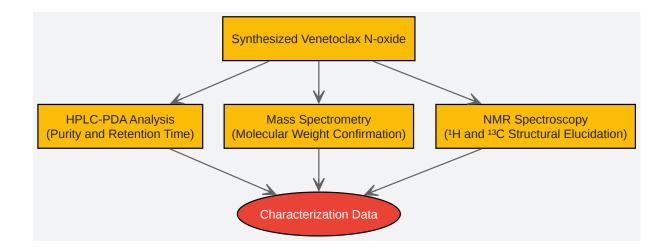
Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) in positive and negative ion modes is used to determine the molecular weight.
- Expected m/z: The protonated molecule [M+H]+ is observed at approximately 885.37, and the deprotonated molecule [M-H]- is observed at approximately 883.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for NMR analysis.
- ¹H NMR: The formation of the N-oxide results in a downfield shift of the protons on the methylene carbons attached to the piperazine ring.
- <sup>13</sup>C NMR: A significant downfield shift is observed for the methylene carbons directly attached to the oxidized nitrogen atom of the piperazine ring. For instance, shifts from approximately δ 52.0 and 59.6 ppm in Venetoclax to δ 59.7, 61.2, and 70.0 ppm in Venetoclax N-oxide have been reported.





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Caption: Analytical workflow for the characterization of **Venetoclax N-oxide**.

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